molecular formula C7H12N4 B12686868 1H-Tetrazole, 1-cyclopentyl-5-methyl-

1H-Tetrazole, 1-cyclopentyl-5-methyl-

Cat. No.: B12686868
M. Wt: 152.20 g/mol
InChI Key: UYGQPFREYGUQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazole, 1-cyclopentyl-5-methyl- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Tetrazole, 1-cyclopentyl-5-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with methyl isocyanide and sodium azide under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of 1H-Tetrazole, 1-cyclopentyl-5-methyl- often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as lanthanum nitrate hexahydrate may be used to improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole, 1-cyclopentyl-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce various substituted tetrazoles .

Scientific Research Applications

1H-Tetrazole, 1-cyclopentyl-5-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Tetrazole, 1-cyclopentyl-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and methyl groups enhances its lipophilicity and potential for receptor binding .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-cyclopentyl-5-methyltetrazole

InChI

InChI=1S/C7H12N4/c1-6-8-9-10-11(6)7-4-2-3-5-7/h7H,2-5H2,1H3

InChI Key

UYGQPFREYGUQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.